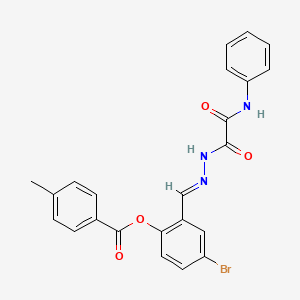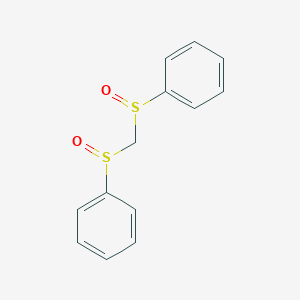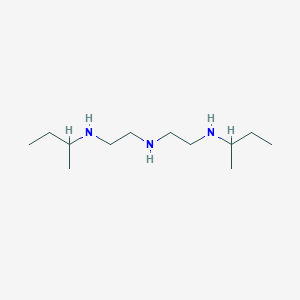
1,7-Di-(sec.-butyl)-diethylenetriamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7-Di-(sec.-butyl)-diethylenetriamine: is an organic compound that belongs to the class of diethylenetriamines It is characterized by the presence of two secondary butyl groups attached to the nitrogen atoms in the diethylenetriamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,7-Di-(sec.-butyl)-diethylenetriamine can be synthesized through a multi-step process involving the reaction of diethylenetriamine with secondary butyl halides under controlled conditions. The reaction typically requires a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of phase transfer catalysts can enhance the reaction rate and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 1,7-Di-(sec.-butyl)-diethylenetriamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Secondary butyl halides, sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different alkyl or aryl groups.
Applications De Recherche Scientifique
Chemistry: 1,7-Di-(sec.-butyl)-diethylenetriamine is used as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes have applications in catalysis and material science.
Biology: In biological research, this compound can be used as a chelating agent to study metal ion interactions in biological systems.
Medicine: The compound’s potential as a drug delivery agent is being explored due to its ability to form stable complexes with metal ions.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism by which 1,7-Di-(sec.-butyl)-diethylenetriamine exerts its effects involves its ability to chelate metal ions. The nitrogen atoms in the diethylenetriamine backbone can coordinate with metal ions, forming stable complexes. These complexes can then participate in various chemical reactions, influencing the reactivity and properties of the metal ions.
Comparaison Avec Des Composés Similaires
Diethylenetriamine: Lacks the secondary butyl groups, making it less hydrophobic.
Triethylenetetramine: Contains an additional ethylene group, altering its chelating properties.
Tetraethylenepentamine: Has more nitrogen atoms, providing more coordination sites for metal ions.
Uniqueness: 1,7-Di-(sec.-butyl)-diethylenetriamine is unique due to the presence of secondary butyl groups, which enhance its hydrophobicity and influence its chemical reactivity. This makes it particularly useful in applications where hydrophobic interactions are important.
Propriétés
Numéro CAS |
10524-43-3 |
|---|---|
Formule moléculaire |
C12H29N3 |
Poids moléculaire |
215.38 g/mol |
Nom IUPAC |
N'-butan-2-yl-N-[2-(butan-2-ylamino)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C12H29N3/c1-5-11(3)14-9-7-13-8-10-15-12(4)6-2/h11-15H,5-10H2,1-4H3 |
Clé InChI |
GSCPTGNMEGRVNR-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)NCCNCCNC(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl N-[(benzyloxy)carbonyl]alanylphenylalaninate](/img/structure/B11955024.png)

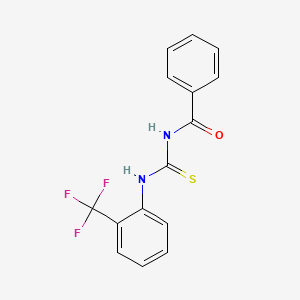


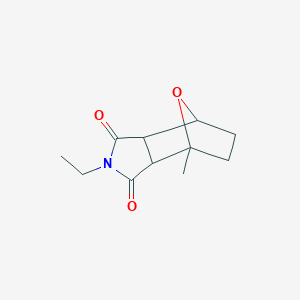

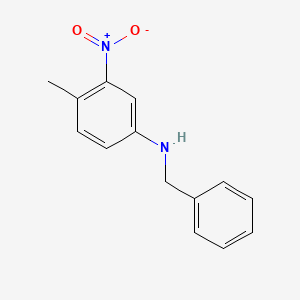
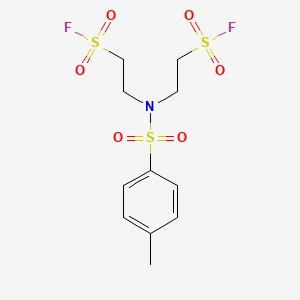
![2-[3-(5,7-Diphenyl[1,2,4]triazolo[1,5-A]pyrimidin-2-YL)propyl]-5,7-diphenyl[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B11955082.png)
